Florasulam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.121 (purified, pH 5.6-5.8); 0.084 (pH 5.0); 6.36 (pH 7.0); 94.2 (pH 9) (all in g/L, 20 °C)

Synonyms

Canonical SMILES

Photodegradation of Florasulam in Aquatic Environments

Scientific Field: Environmental Science and Pollution Research

Summary of the Application: This study aimed to investigate the photodegradation of Florasulam in aquatic environments under UV-visible irradiation.

Methods of Application: The researchers used LC-MS/MS to explore the photolysis kinetics of Florasulam degradation with respect to different light source types, Florasulam concentrations, water sources, and pH.

Results or Outcomes: The study found that the Florasulam photolysis rates in alkaline and neutral solutions were higher than that in acidic solutions. The rate of Florasulam degradation in distilled water was greater than in tap water, lake water, and rice paddy water.

Pesticide Risk Assessment of Florasulam

Scientific Field: Pesticide Risk Assessment

Summary of the Application: The European Food Safety Authority (EFSA) conducted a peer review of the initial risk assessments for the pesticide active substance Florasulam.

Florasulam is a selective herbicide belonging to the triazolopyrimidine sulfonanilide chemical family. It is primarily used for controlling a wide range of broad-leaved weeds in turf management, including golf courses and residential lawns, without harming grass species. The compound operates by inhibiting the acetolactate synthase enzyme, which is crucial for the synthesis of essential amino acids necessary for plant growth. This mechanism leads to the cessation of weed growth and eventual death, while turf grass remains largely unaffected due to its lower sensitivity to this mode of action .

- Toxicity: Florasulam is classified as having low acute oral, dermal, and inhalation toxicity in mammals. LD50 values for oral and dermal exposure are greater than 5000 mg/kg body weight in rats and mice.

- Flammability: Not readily flammable.

- Reactivity: May react with strong oxidizing agents.

- Environmental impact: While generally considered safe for humans and animals, florasulam can persist in soil and potentially impact non-target plant species.

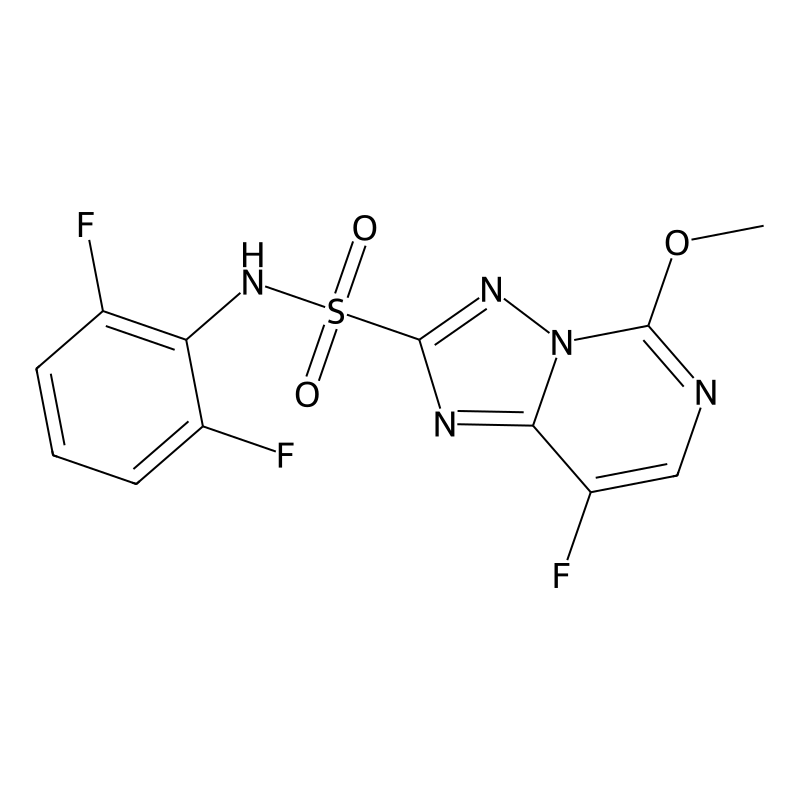

Florasulam's chemical formula is C₁₂H₈F₃N₅O₃S, and it can be synthesized through a reaction involving 5-methoxy-6-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride and 2,6-difluoroaniline in the presence of a base . The primary reaction involves nucleophilic substitution where the sulfonyl chloride reacts with the aniline derivative to form florasulam.

Florasulam exhibits significant biological activity against various broad-leaved weeds. Its selective nature allows it to target these weeds effectively while preserving desirable grass species. Research has shown that florasulam induces oxidative stress in non-target organisms, such as the freshwater microalga Chlorella vulgaris, leading to growth inhibition and physiological changes. These effects are characterized by increased levels of reactive oxygen species and alterations in amino acid and carbohydrate metabolism .

Florasulam can be synthesized through several methods, with the most common being:

- Nucleophilic Substitution: The reaction between 5-methoxy-6-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride and 2,6-difluoroaniline.

- Reflux Conditions: The reaction typically occurs under reflux conditions to ensure complete conversion and yield.

These methods allow for the efficient production of florasulam with high purity levels.

Florasulam is primarily used in:

- Turf Management: Effective against a variety of broad-leaved weeds while protecting turf grass.

- Agricultural Practices: Utilized in integrated pest management strategies to control weed populations.

- Environmental Safety: Its low toxicity profile makes it suitable for use in sensitive ecological areas when applied according to guidelines .

Studies have indicated that florasulam interacts with various biological systems, particularly through its effects on enzyme inhibition and oxidative stress induction. For instance, its application can disrupt metabolic pathways in non-target aquatic organisms like Chlorella vulgaris, affecting their growth and physiological health. This raises concerns about its environmental impact when entering aquatic ecosystems .

Several compounds share structural or functional similarities with florasulam. Here are some notable examples:

| Compound Name | Chemical Family | Mode of Action | Unique Features |

|---|---|---|---|

| Imazapyr | Imidazolinone | Inhibits acetolactate synthase | Broad-spectrum herbicide |

| Sulfentrazone | Benzene sulfonamide | Inhibits protoporphyrinogen oxidase | Effective against sedge species |

| Trifloxysulfuron | Sulfonylurea | Inhibits acetolactate synthase | Highly selective with low application rates |

Florasulam's uniqueness lies in its specific targeting of broad-leaved weeds while maintaining safety for turf grasses, making it particularly valuable in turf management applications .

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Melting Point

UNII

GHS Hazard Statements

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

In a dermal penetration study, (14)C-XDE-570 (Florasulam; 98-99% radiochemical purity as applied) was applied to the skin (12 sq cm) of Fischer 344 rats (4 males for each time point at each dose level). Nominal doses were 0.001 or 0.5 mg/sq cm skin. The high dose (EF-1343 commercial formulation) was included to assess exposure to mixer/loaders. The low dose (spray dilution, using an EF-1343 blank as a vehicle) represented a dose that was 2.39-fold more concentrated than the highest anticipated spray concentration for use on field crops, which was necessary in order to provide sufficient analytical sensitivity. The exposure duration was 24 hours, after which one group of 4 males for each dose level was sacrificed. The remaining 2 groups/dose were sacrificed at 48 or 72 hours post-application. Recovery of the applied dose (mass balance) was 100-103%. The majority of the dose was recovered in the skin swab (71-90% of the applied dose). Dermal absorption (based on the sum of residues in urine, feces, cage wash, tissues, residual carcass, and untreated skin) was only 0.13-0.45% of the applied dose and only 10-22% of the applied dose remained in the skin at the application site (considered potentially absorbable). Increasing the dose 200-fold resulted in only approximately 2-fold increase in absorption. Absorption increased 44% at 48 hr and 61% at 72 hr compared to 24 hr in the low dose groups; however, a time-dependent increase in absorption was not evident in the high dose groups. The absorbed dose was almost completely excreted in the urine at the low dose, but was found primarily in the urine, cage wash, and untreated skin at the high dose. The amount of radioactivity at the treatment site increased at 48 hours in the low dose, but did not decrease within 72 hours at either dose, suggesting that the compound in the skin was not readily absorbable. The compound isolated in the treated skin after 72 hours (including the 24 hour exposure period) would be absorbed in negligible amounts. The highest dermal absorption noted was 0.45% of the applied dose. This value is considered appropriate for use in risk assessment, with the appropriate uncertainty factors applied.

(14)C-XDE-570 (Florasulam; 99.3-99.5% radiochemical purity) in a suspension of 0.5% Methocel cellulose ethers was administered to 5 Fischer 344 rats/sex as a single gavage dose at 10 or 500 mg/kg bw. Additionally, 5 rats/sex were treated with 14 daily doses at 10 mg/kg bw/day of non-labeled florasulam followed by a single oral dose of (14)C-florasulam on Day 15. (14)C-Florasulam was uniformly labeled in the aniline ring for each of these test groups. In addition, 5 males were treated with a single gavage dose at 10 mg/kg bw with (14)C-florasulam (labeled at the 9 position in the triazolo-pyrimidine ring). All animals were killed 168 hours after the administration of the radiolabeled dose. Absorption was rapid and extensive. Approximately 90-93% of the dose was absorbed in the 10 mg/kg rats, and 82-86% was absorbed in the 500 mg/kg rats (based on the sum of radioactivity detected in the urine, tissues/carcass, and cage rinse). Peak plasma concentrations (Cmax) were achieved within 0.5-1 hour following dose administration at 10 or 500 mg/kg. Cmax in the plasma did not increase proportionally with dose, possibly indicating a saturation of the absorption and/or excretion mechanisms at the high dose. The apparent volume of distribution was increased at the high dose, possibly indicative of increased tissue binding. Total recoveries at 168 hours post-dose were 95.9-100.2% of the administered dose. Elimination was rapid. The administered dose was mostly eliminated within 12 hours in the urine (>80% of the dose at 10 mg/kg and >60% of the dose at 500 mg/kg). Total radioactivity found in the urine was approximately 90-92% of the dose following single or repeated low-dose treatment, and 81-85% of the dose following treatment at 500 mg/kg. Radioactivity in the feces accounted for another 5-7% at 10 mg/kg and 14-17% at 500 mg/kg. Thus, compared to the low dose, excretion of the high dose was slightly slower, and more of the compound was excreted in the feces. At 24 hours, <0.5% of the dose was found in expired air. By 24 hours post-dose, plasma levels had declined to <0.1ug eq/g plasma in both sexes at 10 mg/kg and <5.0 ug eq/g plasma in both sexes at 500 mg/kg. The highest residue levels were observed in the skin (single dose) and carcass (repeated dose), but the mean recovery of radioactivity in the tissues/carcass at sacrifice was <0.6% of the dose.

Metabolism Metabolites

Wikipedia

Use Classification

Herbicides

Environmental transformation -> Pesticides (parent, predecessor)